![molecular formula C10H17NO B6610569 6-tert-butyl-1-azaspiro[3.3]heptan-2-one CAS No. 2866324-06-1](/img/structure/B6610569.png)

6-tert-butyl-1-azaspiro[3.3]heptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

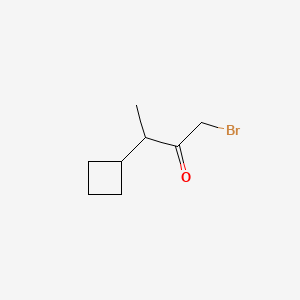

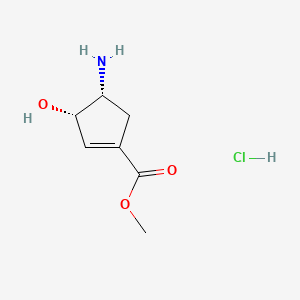

The synthesis of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one involves several steps. One method involves the reduction of a nitrile intermediate with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro[3.3]heptane derivative .Molecular Structure Analysis

The molecular structure of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one is complex, with a spirocyclic scaffold. This structure is characterized by two four-membered rings constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles .Chemical Reactions Analysis

The key chemical reaction in the synthesis of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one is the reduction of a nitrile intermediate with lithium aluminum hydride . This reaction furnishes the primary amine, which then spontaneously displaces the tosyl group to form the azaspiro[3.3]heptane derivative .Physical And Chemical Properties Analysis

6-tert-butyl-1-azaspiro[3.3]heptan-2-one is a white crystalline powder with a melting point of 94-95 °C. The molecular weight of the compound is approximately 211.258 Da .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

“6-tert-butyl-1-azaspiro[3.3]heptan-2-one” and its related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .

Drug Discovery

This compound has been identified as a potential pharmacophore in drug discovery . It can be used as a structural surrogate for the piperazine ring , which is found in approximately 137 FDA approved drugs .

Expanding Drug-like Chemical Space

The use of “6-tert-butyl-1-azaspiro[3.3]heptan-2-one” can help in expanding drug-like chemical space and diversity . This is particularly important as a lack of structural diversity in chemical libraries limits the potential for identifying lead matter for drug discovery .

Synthesis of CNS Penetrant CXCR2 Antagonists

“6-tert-butyl-1-azaspiro[3.3]heptan-2-one” is a reactant used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists . These antagonists are being explored for the potential treatment of CNS demyelinating conditions .

Preparation of γ-butyrolactone Derivative

This compound is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .

Development of Lead-like Libraries

The compound can be used in the development of lead-like libraries focused on the central nervous system . This can aid in the discovery of new therapeutic agents for various neurological disorders .

Propiedades

IUPAC Name |

6-tert-butyl-1-azaspiro[3.3]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2,3)7-4-10(5-7)6-8(12)11-10/h7H,4-6H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTGMHVTAQLXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC2(C1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)

![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)

![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)

![2-(chloromethyl)furo[2,3-b]pyridine hydrochloride](/img/structure/B6610561.png)

amine hydrochloride](/img/structure/B6610577.png)

amine hydrochloride](/img/structure/B6610580.png)